molecular formula C84H171AlO3 B1605041 1-Octacosanol, aluminum salt CAS No. 67905-27-5

1-Octacosanol, aluminum salt

Cat. No.: B1605041
CAS No.: 67905-27-5
M. Wt: 1256.2 g/mol
InChI Key: WFYYEDFTTMWDQX-UHFFFAOYSA-N
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Description

1-Octacosanol, aluminum salt, is a compound derived from 1-Octacosanol, a long-chain aliphatic alcohol with 28 carbon atoms. 1-Octacosanol is commonly found in the epicuticular waxes of plants such as Eucalyptus, forage and cereal grasses, and wheat germ oil . The aluminum salt form of 1-Octacosanol is synthesized to enhance its stability and solubility for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octacosanol can be synthesized through several methods, including Soxhlet extraction, supercritical fluid extraction, and synthetic synthesis . The synthetic route typically involves the reduction of fatty acids or esters to the corresponding alcohols. For the aluminum salt form, 1-Octacosanol is reacted with aluminum chloride or aluminum isopropoxide under controlled conditions to form the aluminum salt.

Industrial Production Methods: Industrial production of 1-Octacosanol involves the extraction from natural sources such as sugarcane wax, wheat germ oil, and rice bran oil. The extracted 1-Octacosanol is then purified and reacted with aluminum compounds to form the aluminum salt. This process ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Octacosanol, aluminum salt, undergoes various chemical reactions, including:

    Oxidation: 1-Octacosanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The aluminum salt can be reduced back to 1-Octacosanol under specific conditions.

    Substitution: The hydroxyl group in 1-Octacosanol can be substituted with other functional groups to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Octacosanal (aldehyde) or octacosanoic acid (carboxylic acid).

    Reduction: 1-Octacosanol.

    Substitution: Various substituted derivatives of 1-Octacosanol.

Scientific Research Applications

1-Octacosanol, aluminum salt, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Octacosanol, aluminum salt, involves its interaction with various molecular targets and pathways. It is known to regulate multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB, to achieve different physiological functions . These pathways are involved in processes such as lipid metabolism, anti-inflammatory responses, and cellular stress responses.

Comparison with Similar Compounds

1-Octacosanol, aluminum salt, can be compared with other long-chain aliphatic alcohols, such as:

Uniqueness: this compound, is unique due to its specific molecular structure, which provides enhanced stability and solubility. Its ability to interact with multiple signaling pathways and its wide range of applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

aluminum;octacosan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C28H57O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29;/h3*2-28H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYYEDFTTMWDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H171AlO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

557-61-9 (Parent)
Record name 1-Octacosanol, aluminum salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3028346
Record name 1-Octacosanol, aluminum salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3028346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1256.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67905-27-5
Record name 1-Octacosanol, aluminum salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octacosanol, aluminum salt (3:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octacosanol, aluminum salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3028346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aluminium tri(octacosanolate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.477
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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